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Introduction
PKH26 is a lipophilic, red fluorescent dye designed for the stable labeling of cell membranes.[1]

[2] Its utility in flow cytometry stems from its ability to intercalate into the lipid bilayer of cells,

providing a long-lasting fluorescent signal with minimal impact on cellular function when used

at optimal concentrations.[3][4] The dye's long aliphatic tails ensure its stable integration within

the cell membrane, making it an excellent tool for in vitro and in vivo cell tracking, proliferation

studies, and cell-cell interaction analyses.[1][5] Upon cell division, the dye is distributed

approximately equally between daughter cells, allowing for the tracking of cell proliferation by

monitoring the sequential halving of fluorescence intensity.[6] PKH26 has an excitation

maximum of 551 nm and an emission maximum of 567 nm, making it compatible with standard

flow cytometry laser and filter configurations.[7][8]

Principle of Staining
PKH26 labeling is a non-covalent, partitioning-based process. The dye rapidly diffuses into the

cell membrane upon mixing.[3][9] The staining process is nearly instantaneous and occurs

most efficiently in a low-salt, iso-osmotic labeling vehicle, such as the provided Diluent C, which

maximizes dye solubility and staining efficiency.[6][9][10] It is crucial to control both the dye and

cell concentrations, as the labeling is not saturable. Over-labeling can lead to a loss of

membrane integrity and decreased cell viability.[6][11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15603232?utm_src=pdf-interest
https://www.sigmaaldrich.com/HK/zh/product/sigma/pkh26gl
https://www.abpbio.com/product/pkh26-red/
https://pubmed.ncbi.nlm.nih.gov/23271219/
https://www.scielo.br/j/po/a/bhQhwVzSQvNMfsVfLZ36kkK/?lang=en
https://www.sigmaaldrich.com/HK/zh/product/sigma/pkh26gl
https://www.merckmillipore.com/ST/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/pkh-linker-kits
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://app.fluorofinder.com/dyes/446-pkh26-ex-max-551-nm-em-max-567-nm
https://www.medchemexpress.com/pkh-26.html
https://pubmed.ncbi.nlm.nih.gov/23271219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673170/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673170/
https://immunologicalsciences.com/wp-content/uploads/2022/03/ISPKH26-PKH26-Red-Fluorescent-Cell-Linker-Kit.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920924/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following table summarizes the key quantitative parameters for the PKH26 cell labeling

protocol. Optimization is often required depending on the specific cell type and experimental

goals.

Parameter Recommended Range Notes

Cell Concentration (Final) 1 x 10⁷ cells/mL
Can be optimized based on

cell type.

PKH26 Dye Concentration

(Final)
2 µM

Can be adjusted. Higher

concentrations may increase

intensity but also toxicity.[6]

Staining Incubation Time 1 - 5 minutes

Longer times do not typically

improve staining and may

increase toxicity.[6]

Staining Temperature 20 - 25°C (Room Temperature) [6]

Stop Solution
Serum or complete medium

with at least 10% serum.

Crucial for quenching the

staining reaction and

preventing dye aggregation.[6]

Washing Steps 3-5 times post-staining

Essential to remove unbound

dye and prevent cell-to-cell

transfer.[1]

Excitation Maximum 551 nm [7]

Emission Maximum 567 nm [7]

Experimental Protocols
Materials

PKH26 Fluorescent Cell Linker Kit (containing PKH26 dye in ethanol and Diluent C)

Cells of interest in suspension
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Complete cell culture medium (containing at least 10% serum)

Serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Fetal Bovine Serum (FBS) or other protein solution

Conical bottom polypropylene tubes (15 mL and 50 mL)

Flow cytometer

Reagent Preparation
PKH26 Stock Solution: The PKH26 dye is typically provided as a 1 mM stock solution in

ethanol. Before use, visually inspect the solution for any crystals. If present, warm the vial to

37°C and vortex until the crystals are fully redissolved.[6]

Diluent C: If refrigerated, allow Diluent C to come to room temperature before use.[10]

Staining Protocol
This protocol is based on achieving a final volume of 2 mL with a final cell concentration of 1 x

10⁷ cells/mL and a final PKH26 concentration of 2 µM.

Cell Preparation:

Start with a single-cell suspension. For adherent cells, use enzymatic (e.g., trypsin) or

mechanical methods to detach and disperse them.

Count the cells and transfer 2 x 10⁷ cells into a 15 mL conical tube.

Wash the cells once with serum-free medium to remove any residual serum proteins.[6]

Centrifuge the cells at 400 x g for 5 minutes.[6]

Carefully and completely aspirate the supernatant, leaving a loose cell pellet. It is critical to

minimize the residual liquid.[6]

Preparation of 2x Solutions:
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2x Cell Suspension: Resuspend the cell pellet from step 1 in 1 mL of Diluent C. Mix gently

by pipetting to ensure a single-cell suspension. This is your 2x cell suspension (2 x 10⁷

cells/mL).

2x Dye Solution: Immediately before use, prepare the 2x dye solution. Add 4 µL of the 1

mM PKH26 stock solution to 1 mL of Diluent C in a separate polypropylene tube. Vortex

thoroughly. This creates a 4 µM 2x dye solution.[9]

Staining:

Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution.[9]

Immediately and thoroughly mix the cells with the dye by gentle pipetting for uniform

labeling.[9][12]

Incubate the cell/dye mixture at room temperature (20-25°C) for 1 to 5 minutes with

periodic gentle mixing.[6]

Stopping the Staining Reaction:

Stop the staining by adding 2 mL of serum (e.g., FBS) or 10 mL of complete medium

containing at least 10% serum.[6][13]

Incubate for 1 minute to allow the protein to bind any excess dye.[13]

Washing:

Centrifuge the cells at 400 x g for 10 minutes.[6]

Carefully aspirate the supernatant.

Resuspend the cell pellet in 10 mL of complete medium and transfer to a fresh conical

tube to minimize carryover of unbound dye.[6]

Repeat the wash step at least two more times with complete medium.[6]

Final Preparation for Flow Cytometry:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3673170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673170/
https://www.researchgate.net/figure/Effect-of-staining-conditions-on-PKH26-fluorescence-distributions-reprinted-from-Ref_fig5_233999410
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://www.lumiprobe.com/manual/pkh-cell-membrane-labeling-kit
https://www.lumiprobe.com/manual/pkh-cell-membrane-labeling-kit
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/271/475/mini26bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the final wash, resuspend the cells in an appropriate buffer for flow cytometry

analysis (e.g., PBS with 1-2% FBS).

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm or 561 nm)

and emission filters (e.g., a bandpass filter around 575 nm).

Post-Staining Cell Handling
PKH26-labeled cells can be fixed with 1-2% paraformaldehyde for up to 3 weeks with stable

fluorescence if protected from light.[1][13]

For long-term in vivo studies, the half-life of PKH26 has been reported to be greater than 100

days.[1][5]

Mandatory Visualization
Experimental Workflow for PKH26 Cell Labeling
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Caption: PKH26 cell labeling workflow for flow cytometry.

Logical Relationship for Staining Optimization
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Caption: Decision tree for optimizing PKH26 staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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